![molecular formula C8H9N3OS B13561971 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound, which includes a methylsulfinyl group attached to the benzimidazole ring, imparts specific chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with methylsulfinyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-aminobenzimidazole in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add methylsulfinyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the benzimidazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent such as acetonitrile.
Reduction: Lithium aluminum hydride; reaction conditionsreflux, solvent such as tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsbase such as sodium hydride, solvent such as dimethylformamide.
Major Products Formed
Oxidation: Formation of 2-(Methylsulfonyl)-1h-benzo[d]imidazol-6-amine.
Reduction: Formation of 2-(Methylthio)-1h-benzo[d]imidazol-6-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized as a corrosion inhibitor for metals and alloys, as well as in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with DNA or RNA may contribute to its antiviral and anticancer activities.
Comparaison Avec Des Composés Similaires
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can be compared with other similar benzimidazole derivatives, such as:
2-(Methylthio)-1h-benzo[d]imidazol-6-amine: Similar structure but with a methylthio group instead of a methylsulfinyl group. It may have different chemical reactivity and biological activities.
2-(Methylsulfonyl)-1h-benzo[d]imidazol-6-amine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group. It may exhibit different oxidation states and reactivity.
1h-benzo[d]imidazol-6-amine: Lacks the methylsulfinyl group, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-methylsulfinyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H9N3OS/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11) |
Clé InChI |
JCIAXZMPUAHPSY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=NC2=C(N1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


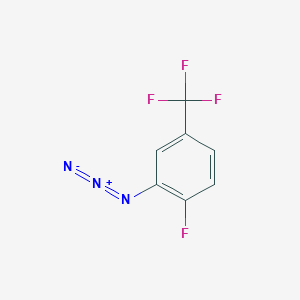
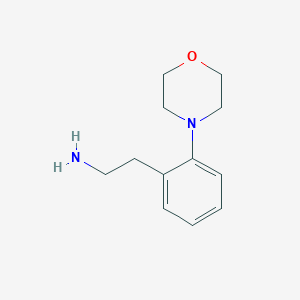


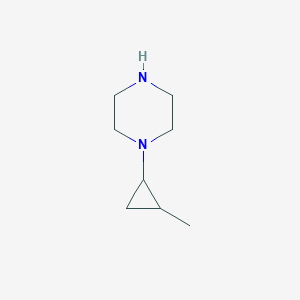
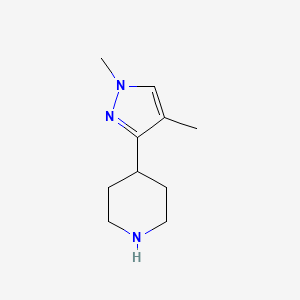
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
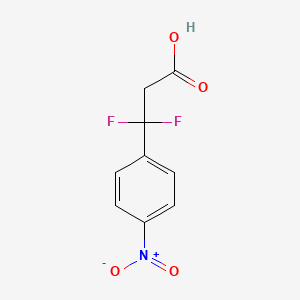
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)
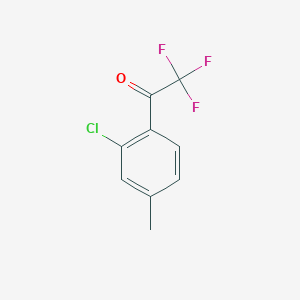
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13561962.png)
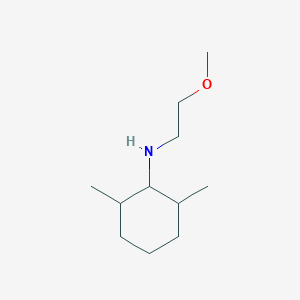

![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
